Cas no 1995122-44-5 (3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

3-Butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a sulfone-containing aldehyde with a unique cyclic structure, offering versatile reactivity in organic synthesis. Its thiolane backbone, functionalized with a butyl group and a formyl moiety, provides a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The sulfone group enhances stability and influences electronic properties, facilitating selective transformations. This compound is particularly useful in nucleophilic additions, cyclizations, and as a precursor for heterocyclic frameworks. Its well-defined structure ensures consistent performance in synthetic routes, making it a reliable choice for researchers requiring precise functionalization. Proper handling under inert conditions is recommended due to its aldehyde reactivity.
3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde structure
1995122-44-5 structure
Product Name:3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
CAS No:1995122-44-5
MF:C9H16O3S
MW:204.286541938782
CID:6329787
PubChem ID:165601261
Update Time:2025-10-30

3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
    • 1995122-44-5
    • EN300-1623003
    • Inchi: 1S/C9H16O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h7H,2-6,8H2,1H3
    • InChI Key: MYEOOTZOLLVNHD-UHFFFAOYSA-N
    • SMILES: S1(CCC(C=O)(CCCC)C1)(=O)=O

Computed Properties

  • Exact Mass: 204.08201554g/mol
  • Monoisotopic Mass: 204.08201554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 59.6Ų

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3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Related Literature

Additional information on 3-butyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Introduction to 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde (CAS No. 1995122-44-5)

3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde, identified by the CAS number 1995122-44-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the thiolane family, a class of heterocyclic compounds characterized by a sulfur atom incorporated into a six-membered ring alongside oxygen atoms. The presence of both carbonyl and thioether functional groups in its molecular framework endows it with unique reactivity and potential applications in drug discovery and material science.

The molecular structure of 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde consists of a butyl substituent attached to a thiolane core, which is further functionalized with a dioxo (or acrylaldehyde-like) group at the 1λ6 position. This specific arrangement of functional groups makes it an intriguing candidate for further chemical manipulation and derivatization, offering chemists a versatile scaffold for developing novel bioactive molecules.

In recent years, there has been growing interest in thiolane derivatives due to their potential biological activities. Thiolanes are known to exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects, making them valuable candidates for therapeutic applications. The aldehyde functionality in 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde provides a reactive site for condensation reactions with various nucleophiles, enabling the synthesis of more complex molecules such as Schiff bases, heterocycles, and polymers.

One of the most compelling aspects of this compound is its potential role in medicinal chemistry. The combination of a butyl group and an acrylaldehyde-like moiety suggests that it may serve as a precursor for the development of small-molecule drugs targeting specific biological pathways. For instance, derivatives of thiolanes have been explored for their ability to interact with enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The reactivity of the aldehyde group allows for facile coupling with amino groups present in peptides or proteins, potentially leading to the creation of novel peptidomimetics or enzyme inhibitors.

From a synthetic chemistry perspective, 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde represents an excellent building block for constructing more intricate molecular architectures. The thiolane ring can be further functionalized through various chemical transformations, including oxidation, reduction, and substitution reactions, providing chemists with ample opportunities to tailor its properties for specific applications. Additionally, the presence of the dioxo group enhances its compatibility with cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of biaryl compounds and other complex organic molecules.

Recent advancements in computational chemistry have also highlighted the importance of 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde as a key intermediate in drug discovery pipelines. Molecular modeling studies have demonstrated that derivatives of this compound can effectively bind to target proteins through multiple interactions, including hydrogen bonding and hydrophobic effects. These findings underscore its potential as a lead compound or scaffold for further optimization towards therapeutic agents with improved pharmacokinetic profiles.

The versatility of 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde extends beyond pharmaceutical applications. In material science, thiolane derivatives have been investigated for their role in polymerization reactions and as additives to enhance material properties such as thermal stability and mechanical strength. The aldehyde group can participate in polymerization processes via aldol condensation or Michael addition reactions, leading to the formation of high-molecular-weight polymers with tailored characteristics.

Furthermore, the environmental impact of using 3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde as a chemical intermediate has been considered in recent research. Studies have shown that under controlled conditions, this compound can be degraded into environmentally benign products through oxidation or hydrolysis reactions. This biodegradability makes it an attractive choice for industrial applications where sustainability is a key concern.

In conclusion,3-butyl-1,1-dioxo-1λ6-thiolane-3-carbaldehyde (CAS No. 1995122-44-5) is a multifaceted compound with significant potential in pharmaceuticals、material science,and environmental chemistry。 Its unique structural features,including the presence of both aldehyde and thioether functionalities,make it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules。 As research continues to uncover new applications for this compound,its importance is likely to grow,contributing to advancements across multiple scientific disciplines。

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